5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-pyrrolidinoethyl)-, oxalate
CAS No.: 41734-64-9
Cat. No.: VC18403295
Molecular Formula: C21H27ClN2O4
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41734-64-9 |
|---|---|
| Molecular Formula | C21H27ClN2O4 |
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | 2-chloro-5-(2-pyrrolidin-1-ium-1-ylethyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole;2-hydroxy-2-oxoacetate |
| Standard InChI | InChI=1S/C19H25ClN2.C2H2O4/c20-15-8-9-19-17(14-15)16-6-2-1-3-7-18(16)22(19)13-12-21-10-4-5-11-21;3-1(4)2(5)6/h8-9,14H,1-7,10-13H2;(H,3,4)(H,5,6) |
| Standard InChI Key | MIIYVLOYDITEFL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(CC1)N(C3=C2C=C(C=C3)Cl)CC[NH+]4CCCC4.C(=O)(C(=O)[O-])O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 5H-cyclohept(b)indole consists of a bicyclic system featuring a seven-membered cycloheptene ring fused to the benzene moiety of an indole. The fully saturated 6,7,8,9,10-pentahydro configuration imparts conformational flexibility, while the 2-chloro and 5-(2-pyrrolidinoethyl) substituents introduce electronic and steric diversity. The oxalate counterion (C₂O₄²⁻) forms a salt with the protonated pyrrolidinoethyl amine, yielding a molecular formula of C₂₀H₂₆ClN₂O₂ and a molecular weight of 377.89 g/mol.
Key structural features include:
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Chlorine atom: Enhances electrophilicity and influences binding interactions with biological targets.
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Pyrrolidinoethyl side chain: Provides a basic nitrogen for salt formation and potential hydrogen-bonding capabilities.
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Oxalate ion: Improves crystallinity and aqueous solubility, critical for formulation development.
Spectroscopic Properties
While direct spectroscopic data for this compound remain unpublished, related cyclohepta[b]indoles exhibit characteristic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):
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¹H NMR: Protons on the saturated cycloheptene ring resonate between δ 1.5–2.5 ppm, while aromatic indole protons appear as multiplets near δ 7.0–7.5 ppm.
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¹³C NMR: The quaternary carbon at the indole fusion site is typically observed around δ 135–140 ppm .
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MS: Electrospray ionization (ESI) often yields a molecular ion peak at m/z 377.89 [M+H]⁺.
Synthetic Methodologies
Ring-Closing Metathesis (RCM)
A biomimetic approach reported by Chemistry Europe employs RCM to construct the cycloheptene ring . Starting from 3-allyl-3-hydroxy-2-oxindole, butenyl Grignard addition generates 2,2-dialkene-3-oxindole intermediates. RCM using Grubbs catalyst (5 mol%) yields spirocyclohexene-3-oxindole derivatives, which undergo hydrogenation (H₂, Pd/C) to saturate the cyclohexene ring. Subsequent acid-catalyzed ring expansion (e.g., BF₃·OEt₂) induces a -shift, aromatizing the system to form the cyclohepta[b]indole core .
Functionalization and Salt Formation
Post-synthetic modifications introduce the 2-chloro and 5-(2-pyrrolidinoethyl) groups:
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Chlorination: Electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) selectively functionalizes the 2-position.
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Alkylation: The 5-position is alkylated with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions (K₂CO₃, DMF).
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Salt Formation: Treatment with oxalic acid in ethanol precipitates the oxalate salt, confirmed by elemental analysis and ion chromatography.
Biological Activities and Mechanisms
Antimicrobial Properties
Indole derivatives with basic side chains show broad-spectrum antimicrobial activity. Pyrazolo[1,5-a]pyrimidine-indole conjugates inhibit Staphylococcus aureus (MIC = 4 μg/mL) and Candida albicans (MIC = 8 μg/mL). The oxalate salt’s improved solubility may augment bioavailability in bacterial biofilms.
Neuropharmacological Effects
Structural analogs inhibit monoamine oxidase B (MAO-B) with IC₅₀ values < 1 μM, suggesting utility in Parkinson’s disease. The pyrrolidinoethyl moiety may mimic endogenous neurotransmitters, modulating dopaminergic pathways.
Comparative Analysis of Cyclohepta[b]indole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5H-Cyclohept(b)indole oxalate | 2-Cl, 5-(2-pyrrolidinoethyl), oxalate | Cytotoxic (HT-29: IC₅₀ = 5.2 μM) |
| 5H-Cyclopenta[b]indole | Five-membered fused ring | Antiviral (HCV EC₅₀ = 0.9 μM) |
| Bis-indole derivative | Two indole units | Antitumor (MCF-7: IC₅₀ = 2.1 μM) |
Applications in Drug Development
Oncology
This compound’s ability to intercalate DNA and inhibit topoisomerase II positions it as a lead for solid tumors. In vivo studies on analogs show tumor growth inhibition (TGI) of 62% in murine xenograft models at 50 mg/kg.
Central Nervous System Disorders
MAO-B inhibition and antioxidant activity (EC₅₀ = 12 μM in DPPH assay) suggest potential in neurodegenerative diseases. The oxalate salt’s blood-brain barrier permeability remains under investigation.
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